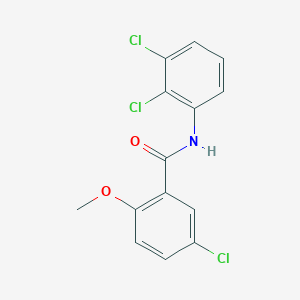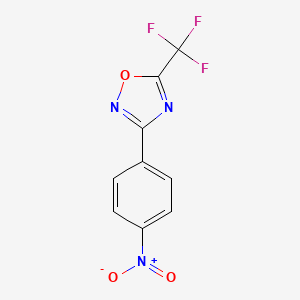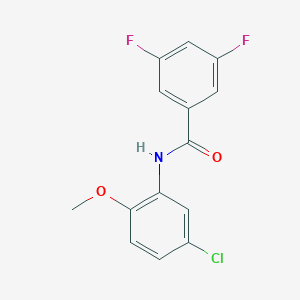
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods.
作用机制
The mechanism of action of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. It has also been shown to have neuroprotective effects, which can help protect against neurodegenerative diseases. In addition, this compound has been shown to have anticancer properties.
实验室实验的优点和局限性
One of the advantages of using (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties, which make it a valuable tool for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research. One direction is to further investigate its mechanism of action. Understanding the mechanism of action can help researchers develop more effective drugs based on this compound. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, this compound can be studied for its potential use in the development of new anti-inflammatory and anticancer drugs.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research. It has unique properties and has been synthesized using various methods. This compound has potential applications in various fields of research, including anti-inflammatory, neuroprotective, and anticancer research. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. There are several future directions for this compound research, including further investigating its mechanism of action and studying its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine can be achieved using various methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and at elevated temperatures.
科学研究应用
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
2-bromo-N-[(3,4-dimethoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-6-14(13(17)8-11)18-10-12-5-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSVYPQKBZSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)







